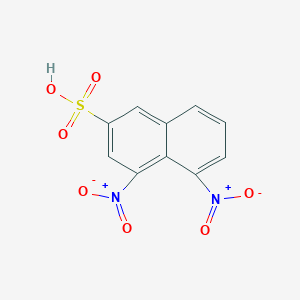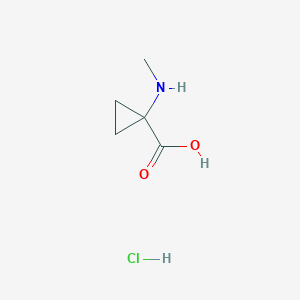
4,5-Dinitronaphthalene-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dinitronaphthalene-2-sulfonic acid is a chemical compound with the CAS Number: 90947-27-6 . It has a molecular weight of 298.23 . It is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is the same . The InChI code for the compound is1S/C10H6N2O7S/c13-11(14)8-3-1-2-6-4-7(20(17,18)19)5-9(10(6)8)12(15)16/h1-5H,(H,17,18,19) . Physical And Chemical Properties Analysis
This compound has a molecular weight of 298.23 . It is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Metal Organic Frameworks
Metal organic frameworks (MOFs) incorporating sulfonic acid derivatives, including 4,5-dinitronaphthalene-2-sulfonic acid, have been synthesized and characterized for their unique structural properties. For instance, the synthesis of divalent metal carboxylate-sulfonates showcases the formation of complex structures with layered and one-dimensional configurations, highlighting the role of sulfonic acid derivatives in facilitating diverse molecular architectures (Zhong‐Ming Sun et al., 2004).
Coordination Compounds and Supramolecular Structures
Research has demonstrated the ability of sulfonated ligands to form coordination compounds with various metals, leading to the development of materials with potential applications in catalysis, molecular recognition, and photoluminescence. For example, coordination compounds constructed from sulfophthalic acid ligands exhibit different dimensionality based on the metal ions and ancillary ligands used, with some showing promising photoluminescent properties (Zeng-Mei Shan et al., 2010).
Proton Conductivity and Water Sorption Studies
Sulfonic group functionalized mixed ligand coordination polymers have been synthesized and studied for their humidity-dependent proton conductivity and water sorption behavior. These studies are crucial for applications in fuel cell technology and humidity sensors, where efficient proton conduction is required. The presence of sulfonic acid groups significantly enhances the materials' proton conductivity under varying humidity conditions (D. K. Maity et al., 2017).
Electrochemical Sensing Applications
The modification of electrodes with polymeric films derived from sulfonic acid-containing compounds has been explored for the electrochemical sensing of various molecules. For instance, electrodes modified with poly(4-amino-3-hydroxynaphthalene sulfonic acid) have demonstrated enhanced sensitivity and selectivity for the simultaneous determination of caffeine and paracetamol, showcasing the potential for developing advanced sensors for pharmaceutical and food analysis (M. Tefera et al., 2016).
Fluorescent Sensing for Anions
Sulfonic acid derivatives have been utilized in the development of fluorescent sensors for the selective detection of anions in water. The mechanism often involves supramolecular self-assembly, which can be fine-tuned for high sensitivity and selectivity towards specific anions, such as cyanide. This research is pivotal for environmental monitoring and the development of diagnostic tools (B. Shi et al., 2013).
Eigenschaften
IUPAC Name |
4,5-dinitronaphthalene-2-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O7S/c13-11(14)8-3-1-2-6-4-7(20(17,18)19)5-9(10(6)8)12(15)16/h1-5H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYFNPHQAYYQQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-(2-oxochromen-3-yl)chromen-2-one](/img/structure/B2828858.png)
![N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2828860.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2828861.png)
![3-(4-methoxyphenyl)-6-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2828863.png)

![{6-Chloro-4-[(2,4-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2828866.png)

![2-{[3-Cyano-5-(dimethylcarbamoyl)-4-(furan-2-yl)-6-methylpyridin-2-yl]sulfanyl}acetic acid](/img/structure/B2828870.png)


![2-[4-[4-(Trifluoromethyl)phenyl]sulfanylanilino]benzoic acid](/img/structure/B2828874.png)

![N-(3-acetylphenyl)-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2828876.png)
